REACTION_CXSMILES
|
[C:1]([O:6][CH:7]1[CH:14]2[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:16][C:8]1([CH:17]([CH3:19])[CH3:18])[CH2:9]3)[CH2:13]2)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:20]([O:25][C:26]1([CH2:31][CH3:32])[CH2:30][CH2:29][CH2:28][CH2:27]1)(=[O:24])[C:21]([CH3:23])=[CH2:22].C(OC1CCOC1=O)(=O)C(C)=C.[C:45]([O:50][C:51]12[CH2:60][CH:55]3[CH2:56][CH:57]([CH2:59][C:53]([OH:61])([CH2:54]3)[CH2:52]1)[CH2:58]2)(=[O:49])[C:46]([CH3:48])=[CH2:47]>O1CCCC1>[C:1]([O:6][CH:7]1[CH:14]2[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:9][C:8]1([CH:17]([CH3:19])[CH3:18])[CH2:16]3)[CH2:15]2)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:20]([O:25][C:26]1([CH2:31][CH3:32])[CH2:30][CH2:29][CH2:28][CH2:27]1)(=[O:24])[C:21]([CH3:23])=[CH2:22].[C:45]([O:50][C:51]12[CH2:58][CH:57]3[CH2:56][CH:55]([CH2:54][C:53]([OH:61])([CH2:59]3)[CH2:52]1)[CH2:60]2)(=[O:49])[C:46]([CH3:48])=[CH2:47] |f:5.6|
|
Name
|
1-isopropyl-adamantanyl methacrylate
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1(CCCC1)CC
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1C(OCC1)=O
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The polymerization mixture is then stirred for about 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A photoresist polymer for use in the lithographic evaluations (below) is prepared
|
Type
|
CUSTOM
|
Details
|
is degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling with nitrogen
|
Type
|
ADDITION
|
Details
|
charged to a 500 ml flask
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISSOLUTION
|
Details
|
5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF
|
Type
|
ADDITION
|
Details
|
charged in to the flask
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
after which time the reaction is diluted with 5 g of THF
|
Type
|
CUSTOM
|
Details
|
The polymer is precipitated by addition to 1.0 L of isopropanol
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
re-precipitated
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in 50 g THF
|
Type
|
ADDITION
|
Details
|
addition to another 1.0 L isopropanol
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 45° C. for 48 h.
|
Duration
|
48 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |